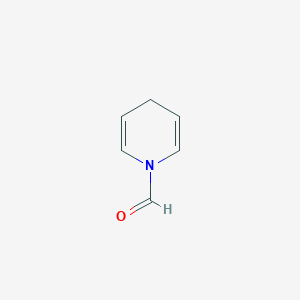

Pyridine-1(4H)-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

103025-33-8 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

4H-pyridine-1-carbaldehyde |

InChI |

InChI=1S/C6H7NO/c8-6-7-4-2-1-3-5-7/h2-6H,1H2 |

InChI Key |

VUXQBGWZRSYHQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CN(C=C1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Pyridine 1 4h Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in Pyridine-1(4H)-carbaldehyde is a key center for a variety of chemical transformations. Its reactivity is characterized by susceptibility to nucleophilic attack and condensation reactions, leading to a diverse array of molecular architectures.

Condensation Reactions with Amines to Form Schiff Bases

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. arkat-usa.orgresearchgate.netnih.gov This condensation reaction typically involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. researchgate.netnih.gov The formation of the characteristic -CH=N- bond is a hallmark of this transformation. jocpr.com

The reaction conditions for Schiff base formation can vary. For instance, the reaction of 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde with butylamine (B146782) proceeds at room temperature in THF to give the corresponding azomethine in nearly quantitative yield. arkat-usa.org In some cases, a catalyst, such as an acid, may be employed to facilitate the reaction. jocpr.com The use of drying agents like molecular sieves can be beneficial to drive the equilibrium towards the product by removing the water formed during the reaction. arkat-usa.org

The reactivity of the amine component can influence the reaction's success. While aliphatic amines like butylamine and benzylamine (B48309) react readily, less basic aromatic amines such as aniline (B41778) and 2-aminopyridine (B139424) may require more forcing conditions or may not react under similar conditions. arkat-usa.org The synthesis of Schiff bases from various aldehydes or ketones and amines can also be achieved through methods like microwave irradiation and ultrasonic conditions. researchgate.net

Table 1: Examples of Schiff Base Formation from Aldehydes and Amines

| Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde | Butylamine | THF, 24°C, 1h | Azomethine 3a | ~100% (NMR) |

| 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde | Benzylamine | THF, 24°C, 1h | Azomethine 3b | Not specified |

| 4-formyl antipyrine | 2-aminophenol | Methanol, Microwave (350W), 4-5 min | Schiff base ligand L1 | 85% |

| (mono- or di- substituted aryl)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 2-amino pyridine (B92270) | Acid catalyzed | N-{(1E)-[((mono- or di- substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl] methylene)pyridin-2-amine | Not specified |

Knoevenagel Condensation and Related Reactions

This compound can participate in Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.orgdcu.ie This reaction is a versatile method for forming carbon-carbon bonds and often results in α,β-unsaturated products. wikipedia.org The active methylene (B1212753) compounds typically used have the general formulas Z−CH₂−Z or Z−CHR−Z, where Z is an electron-withdrawing group. wikipedia.org Examples of such compounds include malononitrile, diethyl malonate, and ethyl acetoacetate. wikipedia.org

The reaction is usually catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates in the presence of piperidine (B6355638) and acetic acid can yield benzylidene malonates or cyclized indene (B144670) derivatives depending on the reaction time. acs.org Using a TiCl₄-pyridine system as the catalyst can also lead to the formation of indene derivatives in high yields. acs.org

A notable variation is the Doebner modification, which uses pyridine as the solvent and is particularly useful when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid, like in malonic acid. wikipedia.org

Table 2: Examples of Knoevenagel Condensation Reactions

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(1-phenylvinyl)benzaldehyde (1a) | Methyl malonate (2a) | Piperidine, AcOH, Benzene, 80°C, 1.5h | Benzylidene malonate (3a) | 75% |

| 2-(1-phenylvinyl)benzaldehyde (1a) | Methyl malonate (2a) | TiCl₄-pyridine, CH₂Cl₂, Room Temp | Indene derivative (4a) | 79% |

| 2-(1-phenylvinyl)benzaldehyde (1a) | Meldrum's acid (8) | Piperidine, Benzene, Room Temp | Cyclized product (9) | 80% |

| 2-(1-phenylvinyl)benzaldehyde (1a) | Malononitrile (11) | Piperidine, Benzene, Room Temp | Knoevenagel adduct (12a) | 82% |

Nucleophilic Addition Reactions

The aldehyde group of this compound is susceptible to nucleophilic addition. evitachem.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. This is a fundamental reaction type for aldehydes and can lead to a variety of products depending on the nature of the nucleophile. evitachem.com For instance, the reaction with amines is a form of nucleophilic addition that can lead to Schiff bases after subsequent dehydration. arkat-usa.orgevitachem.com

Friedel-Crafts Type Hydroxyalkylation

This compound can act as an electrophile in Friedel-Crafts type hydroxyalkylation reactions with electron-rich aromatic compounds. rsc.org This reaction, typically catalyzed by a Lewis acid like aluminum bromide (AlBr₃), results in the formation of a new carbon-carbon bond between the aldehyde's carbonyl carbon and the aromatic ring. rsc.orgrsc.org The product is a carbinol, where a hydroxyl group and the aromatic moiety are attached to the former carbonyl carbon. rsc.org

The regioselectivity of the reaction is influenced by the substituents on the aromatic ring, with electron-donating groups directing the substitution. rsc.org For example, the reaction of pyridine-2-carboxaldehyde with N,N-dimethyl-3-(piperidin-1-yl)aniline in the presence of AlBr₃ results in the hydroxyalkyl group being positioned ortho to the less sterically hindered -NMe₂ group. rsc.org The choice of Lewis acid and the presence of additives like pyridine can be crucial in modulating the reaction's outcome and minimizing side reactions like the formation of triarylmethanes. rsc.org

Table 3: Examples of Friedel-Crafts Type Hydroxyalkylation

| Aldehyde Reactant | Aromatic Nucleophile | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Pyridine-2-carboxaldehyde | 1-(allyloxy)naphthalene | AlBr₃ | Aromatic electrophilic substitution product | Not specified |

| Pyridine-2-carboxaldehyde | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | AlBr₃ | Aromatic electrophilic substitution product | Not specified |

| Pyridine-2-carboxaldehyde | N,N-dimethyl-3-(piperidin-1-yl)aniline | AlBr₃ | Carbinol 12b | Not specified |

| 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Indole | BF₃·Et₂O | 4-(indol-3-ylmethyl)-1-(pyridin-2-yl)-1H-pyrazole | 65% |

Transformations of the Dihydropyridine (B1217469) Ring System

The dihydropyridine ring of this compound is not inert and can undergo significant transformations, most notably aromatization through oxidation.

Aromatization and Oxidation Pathways

1,4-Dihydropyridines (1,4-DHPs) can be oxidized to the corresponding pyridine derivatives. semanticscholar.orgmdpi.com This aromatization is a key transformation and can be achieved using a variety of oxidizing agents and conditions. mdpi.com The oxidation of Hantzsch 1,4-dihydropyridines is a common method for accessing polysubstituted pyridines. mdpi.com

A range of reagents have been employed for this purpose, including manganese dioxide, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), hydrogen peroxide in the presence of cobalt(II) acetate, and hypervalent iodine(III) reagents. semanticscholar.orgresearchgate.net The choice of oxidant can sometimes influence the outcome, for example, with manganese dioxide, loss of a substituent at the 4-position can occur in addition to aromatization. researchgate.net Laccase-catalyzed oxidation using aerial oxygen offers an environmentally friendly approach to this transformation. rsc.org Microwave irradiation in conjunction with UV irradiation has also been utilized for the oxidation of 1,4-dihydropyridines. acs.org

Table 4: Examples of Oxidation/Aromatization of 1,4-Dihydropyridines

| 1,4-Dihydropyridine (B1200194) Substrate | Oxidizing Agent/Conditions | Product | Yield |

|---|---|---|---|

| Hantzsch 1,4-dihydropyridines | Manganese dioxide or DDQ, Dichloromethane, Room Temp | Corresponding pyridines | Not specified |

| Hantzsch 1,4-dihydropyridines | Hydrogen peroxide, Cobalt(II) acetate | Corresponding pyridines | Not specified |

| Hantzsch 1,4-dihydropyridines | Laccase, Aerial O₂ | Pyridines | Up to 95% |

| Pyrazole substituted Hantzch-1,4-dihydropyridines | Hypervalent iodine (III) reagents, Solvent-free, Room Temp | Pyridine derivatives | High |

Ring Cleavage Mechanisms and Metabolites

The degradation of the pyridine ring, a typically stable aromatic heterocycle, often requires initial activation steps such as reduction or hydroxylation. asm.org In the context of pyridine metabolism by microorganisms, several ring cleavage pathways have been identified. One proposed mechanism involves the cleavage of the ring between the C-2 and C-3 positions, yielding a semialdehyde that is subsequently hydrolyzed to formamide (B127407) and succinate (B1194679) semialdehyde. asm.org Another pathway suggests a ring cleavage at the C-2–N bond, leading to the formation of glutarate semialdehyde. asm.org

More recent studies on pyridine-degrading bacteria, such as Arthrobacter sp., have elucidated a more direct oxidative cleavage pathway. asm.org This process is initiated by a two-component flavin-dependent monooxygenase that directly attacks the pyridine ring without prior reduction or hydroxylation. asm.org The degradation proceeds through a series of enzymatic steps involving a dehydrogenase and an amidohydrolase, ultimately breaking down the ring structure into smaller, metabolizable molecules like succinic acid. asm.org

In a newly isolated pyridine-degrading bacterium, Paracidovorax sp. BN6-4, two potential biodegradation pathways have been proposed based on identified metabolites. iwaponline.com Both pathways begin with hydroxylation. iwaponline.com

Pathway I: Pyridine is hydroxylated to pyridin-2(1H)-one. This intermediate undergoes oxidative ring opening to form N-Ethylurea, which is then cleaved to produce urea, and finally ammonia (B1221849) and carbon dioxide. iwaponline.com

Pathway II: Pyridine is hydroxylated to form 5,6-dihydropyridine-2,5-diol. This intermediate undergoes ring opening between the N-C2 and C2-C3 bonds to yield acetamidoacetaldehyde, which is further metabolized. iwaponline.com

While these pathways describe the degradation of the parent pyridine molecule, the presence of a 1-carbaldehyde group on a dihydropyridine ring, as in this compound, would significantly influence the specific metabolites formed. The aldehyde group itself could be subject to oxidation or reduction, adding further complexity to the metabolic profile.

Intramolecular Cyclization Reactions and pH-Dependent Reversibility

The 1,4-dihydropyridine scaffold can participate in intramolecular cyclization reactions, often influenced by pH. In acidic solutions, 1,4-dihydropyridines are susceptible to covalent hydration. cdnsciencepub.comcdnsciencepub.com This reaction is believed to proceed via protonation at the C-5 position, which activates the molecule for a subsequent nucleophilic attack by water at the C-6 position. cdnsciencepub.com The stability of the dihydropyridine ring is thus pH-dependent, with decomposition occurring in acidic conditions. cdnsciencepub.comcdnsciencepub.com

The potential for intramolecular cyclization is also present in derivatives of 1,4-dihydropyridines. For instance, the cyclization of imino-tethered dihydropyridines has been observed, where the reaction's progress can be pH-dependent. researchgate.netresearchgate.net While specific studies on the intramolecular cyclization of this compound are not prevalent, related systems show that functional groups attached to the dihydropyridine ring can undergo internal condensation or addition reactions. For example, amides of β-enamino ketones can undergo intramolecular cyclization to form pyridin-2(1H)-ones in basic media. researchgate.net This suggests that the carbaldehyde group of this compound could potentially react with other parts of the molecule or with other molecules in a pH-sensitive manner to form new ring structures.

Reactivity of the Nitrogen Atom in 1,4-Dihydropyridine Systems

The nitrogen atom in the 1,4-dihydropyridine ring plays a crucial role in its chemical behavior, influencing its ability to form substituted ions and interact with Lewis acids.

Formation of N-Substituted Pyridinium (B92312) Ions

1,4-dihydropyridine systems are intrinsically linked to their oxidized pyridinium counterparts through redox reactions. The conversion of a 1,4-dihydropyridine to a pyridinium ion represents a formal dehydrogenation or oxidation. This process is fundamental in the chemistry of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a biological dihydropyridine, which acts as a hydride donor, becoming oxidized to the pyridinium ion NAD+. royalsocietypublishing.orgcsic.es

In synthetic chemistry, the formation of N-substituted pyridinium ions from 1,4-dihydropyridines is a common transformation. For example, the reaction of 1-benzyl-1,4-dihydropyridines with a strong Lewis acid like tris(pentafluorophenyl)borane, B(C6F5)3, results in the dehydrogenation of the dihydropyridine to its corresponding aromatic N-benzylpyridinium ion. royalsocietypublishing.orgcardiff.ac.uk This occurs via a transfer hydrogenation-type mechanism where one equivalent of the dihydropyridine is hydrogenated while another is dehydrogenated. royalsocietypublishing.orgcardiff.ac.uk

The stability of the resulting pyridinium ion is often pH-dependent. Pyridinium ions are generally stable in acidic solutions but can undergo ring attack or hydrolysis of substituents under basic conditions. cdnsciencepub.comcdnsciencepub.com The synthesis of various N-substituted pyridinium salts has been extensively documented, often serving as precursors for the preparation of the corresponding 1,4-dihydropyridine derivatives through reduction, for example, with sodium dithionite. cdnsciencepub.comresearchgate.net

Lewis Acid Interactions and Coordination Chemistry

The nitrogen atom of the 1,4-dihydropyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and interact with Lewis acids. This interaction is a key aspect of its coordination chemistry. researchgate.net Various metal-organic frameworks (MOFs) and other catalysts are known to possess Lewis acidity that can be utilized in the synthesis of 1,4-dihydropyridine derivatives. azaruniv.ac.ir

The interaction of 1,4-dihydropyridines with strong Lewis acids can lead to significant chemical transformations. As mentioned, the reaction of 1-benzyl-1,4-dihydropyridine with B(C6F5)3 leads to the formation of a stable pyridinium borohydride (B1222165) species. royalsocietypublishing.orgcardiff.ac.uk In this reaction, the Lewis acid abstracts a hydride from the dihydropyridine, leading to the formation of the aromatic pyridinium cation and a borohydride anion. royalsocietypublishing.org

The coordination of metal ions to the 1,4-dihydropyridine scaffold is also an important area of study. The nitrogen atom, along with other potential donor atoms from substituents, can coordinate to metal centers. For example, complexes of dihydropyridine derivatives with various transition metals have been synthesized and characterized. ajchem-a.com In zinc complexes involving bis(imino)pyridine ligands, the zinc center can exist in a coordination environment that is intermediate between tetrahedral and square planar. csic.es The Lewis acidity of the metal center in such complexes can influence the reactivity, potentially directing reactions with nucleophiles like hydride donors towards the metal instead of the ligand. csic.es

The use of Lewis acid catalysts is also prevalent in multicomponent reactions to synthesize highly functionalized 1,4-dihydropyridines. Catalysts like Ytterbium(III) triflate (Yb(OTf)3) have been employed to facilitate the condensation of aldehydes, β-dicarbonyl compounds, and ammonia sources. rsc.org

The strict requirement to focus solely on this compound and to provide scientifically accurate, detailed research findings with data tables for the specified spectroscopic techniques (NMR, FTIR, HRMS) cannot be met due to this lack of specific data.

Generating an article under these circumstances would require using data from incorrect compounds or fabricating information, both of which would violate the core instructions of accuracy and strict adherence to the specified subject.

Therefore, it is not possible to generate the requested scientific article. Comprehensive spectroscopic and structural elucidation for this compound has not been sufficiently documented in accessible scientific literature to fulfill the detailed outline provided.

Advanced Spectroscopic and Structural Elucidation of Pyridine 1 4h Carbaldehyde

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of the 1,4-dihydropyridine (B1200194) ring system is one of its most defining characteristics. Studies on a wide array of 1,4-DHP derivatives consistently show a strong absorption maximum (λmax) in the ultraviolet-visible region, which is indicative of the π → π* electronic transitions within the conjugated diene system of the ring.

Research findings indicate that 1,4-DHP structures typically exhibit a significant absorption peak in the range of 350–370 nm. mdpi.com This absorption is responsible for the light sensitivity of many dihydropyridine (B1217469) compounds. nih.gov The photodegradation of these molecules often involves the aromatization of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative. This chemical transformation is easily monitored by UV-Visible spectroscopy, as the characteristic 1,4-DHP peak between 350-370 nm gradually decreases, while a new peak, characteristic of the pyridine structure, appears in the 260–280 nm region. mdpi.comresearchgate.net This spectral shift confirms the change in the electronic structure from a conjugated diene to a more stable aromatic system.

| Compound Class | Typical λmax Range (nm) | Associated Electronic Transition |

| 1,4-Dihydropyridine Derivatives | 350 - 370 | π → π |

| Pyridine Derivatives (Oxidation Product) | 260 - 280 | π → π (Aromatic System) |

X-ray Diffraction Crystallography

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of molecules in the solid state. For the 1,4-dihydropyridine class of compounds, crystallographic studies reveal highly conserved structural motifs.

Although a specific crystal structure for the parent Pyridine-1(4H)-carbaldehyde is not available in the reviewed literature, extensive single-crystal X-ray diffraction studies on numerous derivatives provide a precise model of its expected solid-state conformation. researchgate.netacs.org

These studies consistently show that the 1,4-dihydropyridine ring adopts a flattened boat conformation. A key feature influencing the crystal packing is the presence of the N-H group, which acts as a hydrogen bond donor. In derivatives containing carbonyl groups (such as the carbaldehyde in the target compound), this N-H group typically forms strong N—H···O intermolecular hydrogen bonds with the oxygen atom of an adjacent molecule. This interaction is a dominant factor in the formation of one-dimensional supramolecular chains or ribbons within the crystal lattice.

Table: Typical Crystallographic Data for 1,4-Dihydropyridine Derivatives Data presented is generalized from various 1,4-DHP derivative structures.

| Parameter | Typical Value / Feature |

| Crystal System | Monoclinic, Triclinic |

| Space Group | P2₁/c, P-1 |

| Ring Conformation | Flattened Boat |

| Dominant Supramolecular Motif | N—H···O Hydrogen-Bonded Chains |

Powder X-ray diffraction (PXRD) is a versatile and more commonly used technique for the characterization of polycrystalline materials. For 1,4-dihydropyridine derivatives, PXRD serves several critical functions in materials analysis. Its primary application is for phase identification, where the experimental diffraction pattern of a synthesized batch is compared against a reference pattern (either calculated from a single-crystal structure or from a standard) to confirm the identity and purity of the compound. mdpi.com

Furthermore, PXRD is crucial for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs of a drug can have different physical properties, and PXRD is the principal method used to identify and distinguish between them. The technique has also been successfully used with Rietveld refinement to analyze mixtures, for instance, to quantify the presence of both a 1,4-DHP compound and its oxidized pyridine impurity within the same sample. researchgate.net

Analysis of Intermolecular Interactions

A detailed understanding of the forces that govern how molecules arrange themselves in a crystal is crucial for crystal engineering and understanding material properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and relative importance of different close contacts.

For the 1,4-dihydropyridine class of compounds, Hirshfeld analysis consistently highlights the significance of hydrogen bonding and other weak interactions in dictating the crystal packing. acs.orgnih.gov The analysis of the d_norm surface, which identifies contacts shorter than the van der Waals radii, typically reveals intense red spots corresponding to the strong N—H···O hydrogen bonds that are characteristic of this family. nih.gov

Table: Common Intermolecular Contacts in 1,4-DHP Crystals from Hirshfeld Analysis

| Contact Type | Typical Contribution to Hirshfeld Surface | Description |

| O···H / H···O | High | Primarily represents the strong N—H···O hydrogen bonds. |

| H···H | High | Represents numerous van der Waals interactions between hydrogen atoms. |

| C···H / H···C | Moderate | Represents C-H···π interactions or other van der Waals contacts. |

| N···H / H···N | Moderate to Low | Can represent weaker N—H···N or C—H···N interactions. nih.gov |

Theoretical and Computational Chemistry Studies on Pyridine 1 4h Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Pyridine-1(4H)-carbaldehyde. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density, which is key to understanding a molecule's stability and reactivity. For this compound, DFT studies would focus on the electron-withdrawing nature of the carbaldehyde group and its influence on the dihydropyridine (B1217469) ring. The nitrogen atom in the ring and the oxygen atom of the carbonyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the protons on the dihydropyridine ring would be electron-deficient. These calculations provide a quantitative measure of the molecular electrostatic potential, highlighting the sites most likely to engage in intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity.

For a compound structurally similar to this compound, a 1,4-dihydropyridine (B1200194) derivative with a carbaldehyde group, DFT calculations using the B3LYP hybrid functional and the 6-311G(2d,p) basis set have been reported. These calculations provide valuable insight into the expected electronic properties of this compound. The HOMO is the orbital with the ability to donate electrons, while the LUMO has the capacity to accept electrons. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

The data in this table is based on a structurally similar 1,4-dihydropyridine-carbaldehyde derivative and serves as an illustrative example. irjweb.com

Molecular Dynamics and Conformation Studies

Molecular dynamics simulations and conformational analyses provide insights into the dynamic behavior and three-dimensional structure of this compound, which are crucial for understanding its interactions with other molecules.

Conformational Analysis of Dihydropyridine Ring Systems

The 1,4-dihydropyridine ring is not planar and can adopt various conformations. Computational studies have shown that the dihydropyridine ring typically exists in a flattened boat-type conformation. The degree of puckering of the ring can be influenced by the nature and position of its substituents. For this compound, the carbaldehyde group at the 1-position will influence the conformational preference of the ring. The rotation of the carbaldehyde group itself can also lead to different conformers with varying energies. Theoretical calculations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them.

Tautomerism and Isomerism of this compound

Tautomerism is an important phenomenon to consider for molecules with both proton donor and acceptor sites. This compound can potentially exist in different tautomeric forms. For instance, a proton shift from the nitrogen atom to the carbonyl oxygen could result in an enol-like tautomer. Quantum-chemical calculations are instrumental in determining the relative stabilities of these tautomers in the gas phase and in different solvents. Such studies on related pyridine (B92270) carbonyl derivatives have shown that the tautomer containing both the carbonyl and a secondary amine group is generally the most stable. The ratio of different tautomers can significantly influence the molecule's chemical and biological properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. For this compound, computational studies could be employed to investigate various reactions, such as its oxidation to the corresponding pyridinium (B92312) salt or its participation in condensation reactions. For example, in a reaction involving nucleophilic addition to the carbonyl carbon, computational modeling could help to visualize the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. This level of detail is often difficult to obtain through experimental methods alone and provides a deeper understanding of the factors that control reaction rates and product distributions.

Transition State Analysis of Key Transformations

Transition state (TS) analysis is a fundamental aspect of computational chemistry that provides insights into the feasibility and kinetics of a chemical reaction by characterizing the highest energy point along the reaction coordinate. For transformations involving the 1,4-dihydropyridine ring, such as its synthesis or its role as a reducing agent, density functional theory (DFT) is a commonly employed method to locate and analyze transition states. rsc.orgnih.gov

Key transformations for a molecule like this compound would include its formation, typically through a variation of the Hantzsch synthesis, and its participation in hydride transfer reactions, a hallmark of the 1,4-DHP scaffold. azaruniv.ac.irchemrxiv.orgchemrxiv.org

In the context of the Hantzsch-like synthesis of 1,4-DHP derivatives, computational studies have been instrumental in mapping out the reaction mechanism and identifying the rate-determining steps. These studies often involve the calculation of the geometries and energies of reactants, intermediates, transition states, and products. For instance, the cyclization step is often a crucial part of the synthesis, and TS analysis can reveal the energetic barrier associated with this transformation. rsc.orgnih.gov

While specific data for the synthesis of this compound is not available, a representative transition state analysis for a key step in a generic 1,4-DHP synthesis is presented in Table 1. This data illustrates the kind of information that can be obtained from such studies. The imaginary frequency is a key indicator of a true transition state, representing the vibrational mode along the reaction coordinate.

| Transformation Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Cyclization via Michael Addition | DFT (B3LYP/6-31G*) | 15.8 | C-N: 2.15, C-C: 2.34 | -254.3 |

| Intramolecular Cyclization | DFT (M06-2X/6-311+G**) | 12.5 | C-N: 2.21 | -310.8 |

Energetic Profiles of Synthetic Pathways

The energetic profile, or reaction coordinate diagram, provides a comprehensive view of the energy changes that occur during a chemical reaction. By mapping the Gibbs free energy of all stationary points (reactants, intermediates, transition states, and products), computational chemists can predict the most favorable reaction pathway. nih.gov

For the synthesis of 1,4-DHP derivatives, DFT calculations are often used to construct these energetic profiles. rsc.orgnih.gov These profiles can help in understanding the chemoselectivity of a reaction, for example, why 1,4-dihydropyridines might be formed in preference to 1,2-dihydropyridines. rsc.org The reaction energy barriers for intermediates are calculated to determine the dominant reaction mechanism. rsc.org

While a specific energetic profile for the synthesis of this compound is not documented in the literature, a representative profile for a multi-step Hantzsch-type synthesis of a 1,4-DHP derivative is outlined in Table 2. This table showcases the relative energies of the species involved, providing a thermodynamic and kinetic understanding of the synthetic route.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Initial starting materials |

| 2 | Intermediate 1 | -5.2 | Formation of an enamine intermediate |

| 3 | Transition State 1 | +15.8 | Cyclization step |

| 4 | Intermediate 2 | -12.7 | Cyclized intermediate |

| 5 | Transition State 2 | +8.4 | Dehydration step |

| 6 | Product | -25.1 | Final 1,4-dihydropyridine product |

In Silico Modeling for Advanced Material Design

In silico modeling has become an indispensable tool in the design of new materials with tailored properties. For molecules like this compound, computational methods can predict how they might interact with other molecules or self-assemble, guiding the development of advanced materials such as sensors, catalysts, or drug delivery systems. researchgate.net

Computational Prediction of Interactions for Supramolecular Assemblies

Supramolecular assemblies are complex structures formed by the non-covalent interactions of individual molecules. Computational chemistry can predict the nature and strength of these interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the formation and stability of these assemblies. researchgate.net

For this compound, the presence of a carbonyl group and the dihydropyridine ring suggests the potential for various intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group in the ring can act as a hydrogen bond donor. The diene system in the ring could also participate in π-stacking interactions.

Molecular dynamics (MD) simulations and molecular docking are powerful in silico techniques to study these interactions. researchgate.net MD simulations can model the dynamic behavior of a system of molecules over time, revealing how they self-assemble into larger structures. Molecular docking can predict the preferred binding orientation of a molecule to a receptor or within a larger assembly, providing insights into the key intermolecular contacts. researchgate.netnih.govnih.govmdpi.com

While specific studies on the supramolecular assemblies of this compound are lacking, Table 3 provides examples of computationally predicted interaction energies for analogous systems, demonstrating the type of quantitative data that can be generated to guide the design of supramolecular structures.

| Type of Interaction | Interacting Moieties | Computational Method | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | C=O --- H-N | DFT with empirical dispersion correction | -5.8 |

| π-π Stacking | Dihydropyridine ring - Dihydropyridine ring | Symmetry-Adapted Perturbation Theory (SAPT) | -3.2 |

| van der Waals | Alkyl chain - Alkyl chain | Molecular Mechanics (MMFF94) | -1.5 |

Pyridine 1 4h Carbaldehyde As a Building Block in Organic Synthesis and Supramolecular Assemblies

Role as a Versatile Synthetic Intermediate

Pyridine-1(4H)-carbaldehyde and its derivatives are recognized as valuable and versatile building blocks in organic synthesis. Their utility stems from the reactive aldehyde group and the dihydropyridine (B1217469) ring, which can participate in a variety of chemical transformations. These compounds serve as precursors for a wide range of more complex molecules, particularly heterocyclic systems and polysubstituted pyridines.

Precursor for Complex Heterocyclic Systems

This compound and its structural analogs are key starting materials for the synthesis of diverse and complex heterocyclic systems. The presence of both an aldehyde functionality and a dihydropyridine core allows for a range of reactions, including cyclization and condensation, to build intricate molecular architectures. These heterocyclic compounds are of significant interest due to their prevalence in natural products, pharmaceuticals, and materials science. ossila.com

The aldehyde group provides a reactive site for further chemical modifications, enabling the synthesis of diverse derivatives through condensation, reduction, and oxidation reactions. This versatility makes these compounds valuable synthetic intermediates for constructing complex heterocyclic systems. For instance, pyrazole-4-carbaldehydes, a related class of compounds, are extensively used in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines. semanticscholar.org The strategic placement of functional groups allows for sequential reactions to build up the desired heterocyclic framework.

Furthermore, β-halovinylaldehydes, which share reactivity patterns with formyl-dihydropyridines, have been extensively used as synthons for a wide variety of mono- and polycyclic heterocycles. clockss.org These intermediates readily react with dinucleophiles to form five or seven-membered heterocyclic rings. clockss.org This highlights the broad potential of aldehyde-containing heterocyclic precursors in constructing a vast library of complex molecules.

Synthesis of Polysubstituted Pyridines

This compound derivatives are instrumental in the synthesis of polysubstituted pyridines. The dihydropyridine ring can be oxidized to the corresponding aromatic pyridine (B92270), and the aldehyde group can be transformed or used as a handle to introduce various substituents onto the pyridine ring. This approach provides a powerful tool for accessing pyridines with diverse substitution patterns, which are highly sought after in medicinal chemistry and materials science. core.ac.uk

One common strategy involves a one-pot, three-component cyclocondensation reaction, a modification of the Bohlmann-Rahtz reaction, which can produce polysubstituted pyridines with total control of regiochemistry. core.ac.uk Another method utilizes the reaction of 1-arylethylamines with ynones to afford polysubstituted pyridines under metal-free conditions. organic-chemistry.org Furthermore, the reaction of 4-oxo-4H-chromene-3-carbaldehyde with anilines and 1,3-diones under solvent-free conditions yields polysubstituted 2-methylene-1,2-dihydropyridines, which are valuable building blocks themselves. tandfonline.com

The following table summarizes selected methods for the synthesis of polysubstituted pyridines from various precursors, illustrating the versatility of these synthetic approaches.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl compound, ammonia (B1221849), alkynone | Tandem Michael addition-heterocyclization | Polysubstituted pyridines | core.ac.uk |

| 4-oxo-4H-chromene-3-carbaldehyde, anilines, 1,3-diones | Catalyst and solvent-free, 80°C | 2-methylene-1,2-dihydropyridines | tandfonline.com |

| Aldehydes, phosphorus ylides, propargyl azide | One-pot: Wittig, Staudinger, aza-Wittig, electrocyclization, 1,3-H shift | Polysubstituted pyridines | organic-chemistry.org |

| 1-Arylethylamines, ynones | Base-promoted, metal-free | Polysubstituted pyridines | organic-chemistry.org |

Ligand Design and Coordination Chemistry

The structural features of this compound and its derivatives make them excellent candidates for ligand design in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as donor atoms, allowing these molecules to coordinate with a variety of metal ions to form stable complexes.

This compound as a Ligand in Transition Metal Complexes

This compound and its analogs, such as pyridine-2-carbaldehyde and pyridine-4-carbaldehyde, are widely used as ligands in the synthesis of transition metal complexes. nih.govjscimedcentral.com These ligands can coordinate to metal centers in a monodentate or bidentate fashion, leading to the formation of complexes with diverse geometries and electronic properties. jscimedcentral.com For example, Schiff bases derived from pyridine-2-carbaldehyde can act as neutral bidentate (NO) or tridentate (ONO) ligands, forming octahedral complexes with a 1:2 metal-to-ligand stoichiometry. researchgate.net

The coordination environment of the metal ion can be fine-tuned by modifying the substituents on the pyridine ring or by derivatizing the aldehyde group. This allows for the systematic study of structure-property relationships in these metal complexes. For instance, the reaction of pyridine-2-carbaldehyde with 2-phenylacetic acid hydrazone yields a ligand that forms an eight-coordinate, distorted doubly-capped octahedral complex with Ba(II). mdpi.com Similarly, thiosemicarbazone derivatives of pyridine-2-carbaldehyde form octahedral or tetrahedral complexes with various transition metals like Cr(III), Co(III), Zn(II), Mn(II), and Cd(II). researchgate.net

The following table presents examples of transition metal complexes formed with pyridine-carbaldehyde-based ligands, highlighting the diversity of the resulting structures.

| Ligand | Metal Ion | Coordination Geometry | Reference |

| Pyridine-2-carbaldehyde Schiff base | Cu(II) | Not specified | nih.gov |

| Pyridine-2-carbaldehyde thiosemicarbazone | Cr(III), Co(III) | Octahedral | researchgate.net |

| Pyridine-2-carbaldehyde thiosemicarbazone | Zn(II), Mn(II), Cd(II) | Tetrahedral | researchgate.net |

| Pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone | Ba(II) | Distorted doubly-capped octahedral | mdpi.com |

| Pyridine | Ni(II), Cu(I), Ag(I) | Square planar, Tetrahedral, Octahedral, Linear | jscimedcentral.com |

| Pyridyl aroyl hydrazone | Fe, Co, Ni, Cu, Zn | Not specified | acs.org |

Development of Catalytically Active Metal Complexes

Metal complexes incorporating this compound-based ligands have shown significant promise in catalysis. The metal center, in synergy with the ligand framework, can facilitate a variety of organic transformations. The electronic and steric properties of the ligand can be tailored to optimize the catalytic activity and selectivity of the complex. researchgate.net

A notable application is in the aerobic oxidation of alcohols. Palladium complexes with pyridine-carboxylate ligands have been shown to efficiently catalyze the oxidation of a range of aliphatic, benzylic, and allylic alcohols to their corresponding aldehydes or ketones using molecular oxygen as the oxidant. csic.es For instance, a neophylpalladium complex with a picolinate (B1231196) ligand quantitatively oxidizes 1-phenylethanol (B42297) to acetophenone. csic.es

Furthermore, copper(II) complexes containing pyridine-2-carbaldehyde ligands supported on functionalized magnetic nanoparticles have been developed as recyclable catalysts for the synthesis of 2-amino-4H-pyrans and 2-benzylidenemalononitriles. nih.gov These catalysts demonstrate high efficiency and can be easily separated from the reaction mixture for reuse. nih.gov Barium(II) complexes with pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligands have also been investigated for their catalytic activity in the oxidation of benzyl (B1604629) alcohol. mdpi.com Additionally, pyridyl aroyl hydrazone-based metal complexes have been explored for their electrocatalytic activity in the hydrogen evolution reaction (HER). acs.org

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the study of systems composed of self-assembled molecular subunits, are highly relevant to this compound and its derivatives. mdpi.com These molecules can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination to form well-defined, higher-order structures. nih.govnih.gov

The ability of pyridine-based ligands to self-assemble with metal ions is a powerful tool for constructing complex supramolecular architectures. For example, the reaction of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine with silver(I) ions leads to the formation of discrete complexes in solution, which then crystallize as coordination polymers. researchgate.net Similarly, macrocycles containing bis(1,2,3-triazolyl)pyridine units can be complexed with Pd(II), and the resulting complexes can form "chain of dimers" structures through a combination of metal coordination and hydrogen bonding. rsc.org

Iron(II) complexes with Schiff base ligands derived from 1H-imidazole-4-carbaldehyde and pyridine-2-carbaldehyde can form spiral architectures of meso-helicates. nih.gov The resulting supramolecular structures can exhibit interesting magnetic properties, such as spin-crossover behavior. nih.gov The design of such systems relies on the programmed self-assembly of the components, where the final structure is dictated by the geometric preferences of the metal ion and the binding sites of the ligand. nih.gov The use of N-heterocyclic carboxylates, including pyridine-carboxylic acids, has been widely explored for the construction of coordination compounds with diverse topologies and functionalities. rsc.orgacs.org

Hydrogen Bonding Interactions in this compound Derivatives

Pyridine-based derivatives are notable for their capacity to form hydrogen bonds (HBs), a fundamental type of chemical interaction crucial for self-assembly processes. preprints.org The presence of both electron-donating and electron-withdrawing features within pyridine derivatives makes them prime candidates for establishing HBs with molecules containing active hydrogen atoms, such as carboxylic acids, alcohols, and thiols. preprints.org These interactions are pivotal in the formation of complex supramolecular structures. preprints.org

In the solid state, the crystal structures of pyridine derivatives are often stabilized by a network of intermolecular hydrogen bonds. For instance, in certain pyridine-based hydrazone derivatives, the N-H group of an acetohydrazide can interact with the oxygen atom of a 6-chloropyridin-2-ol (B99635) moiety through an intramolecular N-H⋯O bond. mdpi.com Furthermore, intermolecular N-H⋯O hydrogen bonds can link different molecules within the crystal lattice. mdpi.com Water molecules, when present in the crystal structure, can also participate in classical O-H⋯O and N-H⋯O hydrogen bonding. mdpi.com

The strength and nature of these hydrogen bonds can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QT-AIM), which helps in understanding the non-covalent interactions that stabilize the crystal packing. mdpi.com Such non-covalent interactions, including hydrogen bonding and π-π stacking, are instrumental in various chemical and biological processes, including proton transfer reactions, molecular stability, and enzymatic catalysis. mdpi.comresearchgate.net

A study on dipyridone-substituted derivatives highlighted that these compounds self-assemble through hydrogen bonds. acs.org Specifically, 2-pyridone groups, which exist in tautomeric forms, predominantly form hydrogen bonds creating an R2(2)(6) synthon, a common pattern in their crystal structures. acs.org

Interactive Table: Hydrogen Bond Interactions in Pyridine Derivatives

| Derivative Class | Interacting Groups | Type of Hydrogen Bond | Resulting Structure |

| Pyridine-based hydrazones | N-H (hydrazide) and O (pyridinol) | Intramolecular N-H⋯O | S(5) loop |

| Pyridine-based hydrazones | O-H (cresol) and N (hydrazide) | Intramolecular O-H⋯N | S(6) loop |

| Dipyridone derivatives | N-H and C=O (pyridone) | Intermolecular N-H⋯O | Zigzag chains, 3D networks |

| Pyridine carboxamides | N-H and N (pyridine) | Intermolecular N-H⋯N | Chains and sheets |

Design and Synthesis of Supramolecular Polymers

The reversible nature of non-covalent interactions, particularly hydrogen bonds, is a cornerstone in the design of supramolecular polymers. google.comresearchgate.net These materials exhibit dynamic properties, allowing them to respond to external stimuli like heat or dilution, which can reversibly alter their material characteristics. googleapis.com This contrasts with conventional polymers where monomer units are linked by strong, irreversible covalent bonds.

A key strategy in the synthesis of supramolecular polymers involves the use of monomeric units containing self-complementary quadruple hydrogen bonding (4H) units. google.com For example, 2-ureido-4-pyrimidone-based units are known to form strong, self-complementary dimers. google.com The synthesis of such polymers can involve the reaction of a monomeric unit that comprises a precursor to a 4H-element and possesses at least two reactive groups, with a macromonomeric unit. googleapis.com The resulting polymers have multiple 4H-units integrated into the main chain, leading to unique properties that combine the mechanical strength of macromolecules with the low melt viscosity of smaller organic compounds. googleapis.com

One specific example involves the synthesis of di(2-pyridine carbaldehyde)-hexanediohydrazide (DPCH) from the reaction of 2-pyridinecarboxaldehyde (B72084) and adipic dihydrazide. rsc.org This monomer can then be used to fabricate novel supramolecular polymers where the substituted amide groups create strong hydrogen-bonding interactions, driving the self-assembly process. rsc.org The structure and formation of these polymers can be confirmed through techniques like 1H-NMR and FT-IR spectroscopy. rsc.org

The advancement in synthesis techniques has established supramolecular chemistry, which depends on self-assembly through physical interactions, as a reliable method for creating functional polymeric materials. researchgate.net This approach is particularly beneficial for developing materials that can respond quickly to environmental changes. researchgate.net

Noncovalent Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline materials with predictable and controllable structures and properties. k-state.edu This field heavily relies on understanding and utilizing intermolecular interactions, with non-covalent forces playing a central role. k-state.edupolimi.it These interactions, which include hydrogen bonds, halogen bonds, and π-interactions, are electrostatic in nature and are crucial for the self-assembly and construction of supramolecular systems. researchgate.netk-state.edu

The study of non-covalent interactions in the solid state is often carried out using Single Crystal X-ray Diffraction (SC-XRD), which provides precise information about the positions of atoms and the geometry of the interactions within the crystal lattice. polimi.it Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Index (NCIPlot) are also employed to analyze the energetic features of these interactions. polimi.it

In the context of pyridine-containing compounds, co-crystallization experiments have demonstrated how the introduction of pyridine-based co-formers can disrupt existing hydrogen-bonding patterns and lead to the formation of new heteromeric interactions. k-state.edu For example, the robust homomeric N–H---S=C and N–H---O=C hydrogen-bonded dimers in a thiourea (B124793) derivative were disrupted by pyridine-based co-formers, leading to the formation of N-H---N bonded co-crystals. k-state.edu

The charge density analysis of crystals provides deeper insights into the nature of these non-covalent interactions. nih.gov For instance, in co-crystals of 1,2-bis(4-pyridyl)ethylene with 1,4-diiodotetrafluorobenzene, the interaction between the pyridyl nitrogen and the iodine atom has been classified as a closed-shell interaction based on QTAIM topology. nih.gov These studies are vital for understanding structure-property relationships and for the rational design of new materials with desired functionalities. k-state.edu

Interactive Table: Key Noncovalent Interactions in Crystal Engineering

| Interaction Type | Donor/Acceptor Examples | Significance in Crystal Packing |

| Hydrogen Bond (HB) | O-H, N-H (donors); N, O (acceptors) | Directs molecular assembly into predictable patterns. k-state.edunih.gov |

| Halogen Bond (XB) | C-I (donor); N (acceptor) | Influences supramolecular aggregation and can be a tool in synthetic chemistry. researchgate.netpolimi.it |

| π-π Stacking | Aromatic rings (e.g., pyridine, benzene) | Contributes to the stability of layered structures. researchgate.netgrafiati.com |

| C-H···π Interaction | C-H bond and an aromatic ring | Plays a role in the overall stability of the crystal structure. mdpi.comgrafiati.com |

Applications in Organocatalysis and Catalyst Design

Pyridine and its derivatives have emerged as significant players in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. organic-chemistry.orgwiley-vch.de One notable application is the use of pyridine as an organocatalyst for the reductive ozonolysis of alkenes. organic-chemistry.org This method allows for the direct conversion of alkenes into aldehydes or ketones without the formation of hazardous peroxide intermediates, a common issue in traditional ozonolysis. organic-chemistry.org The proposed mechanism involves the pyridine-promoted fragmentation of carbonyl oxides through the formation of zwitterionic peroxyacetals. organic-chemistry.org

The design of organocatalysts often mimics the active sites of enzymes, employing non-covalent interactions like hydrogen bonding to activate substrates. wiley-vch.de For instance, thiourea-based catalysts can activate nitro-olefins through hydrogen bonding, similar to how enzymes utilize these interactions. wiley-vch.de

In the realm of asymmetric catalysis, chiral pyridine derivatives have been developed as efficient nucleophilic organocatalysts. acs.org Chiral 4-(dimethylamino)pyridine (DMAP) and its N-oxide analogues are classic examples used in various asymmetric reactions, particularly acyl transfer reactions. acs.org The design of these catalysts has evolved to include structural diversity at the C-4 position of the pyridine ring, leading to the development of novel chiral 4-aryl-pyridine-N-oxides (ArPNOs). acs.org These catalysts have proven effective in reactions such as the acylative dynamic kinetic resolution of N-heteroaromatic hemiaminals. acs.org

Furthermore, new hydrogen-atom transfer (HAT) organocatalysts have been conveniently prepared from commercially available diamines. researchgate.net These catalysts, in combination with a photoredox catalyst, enable efficient and site-selective C−H alkylation of a wide range of substrates. researchgate.net Mechanistic studies suggest that specific structural features of the catalyst, such as a 1-naphthylmethyl moiety, are crucial for the generation of the active catalytic species. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Specific Isomers of Pyridine-1(4H)-carbaldehyde

The synthesis of pyridine (B92270) derivatives has evolved significantly, moving from classical condensation reactions to sophisticated, atom-economical modern techniques. rsc.org For this compound, future research will likely concentrate on developing methodologies that offer high chemo-, regio-, and stereoselectivity, which are crucial for accessing specific isomers with tailored properties.

Current synthetic strategies for related 1,4-dihydropyridine (B1200194) (1,4-DHP) systems often involve multi-component reactions, such as the Hantzsch synthesis, which can be adapted and optimized using greener catalysts like L-proline. researchgate.net However, the direct and selective synthesis of N-formyl derivatives like this compound presents a unique challenge. Future methodologies may pivot towards photocatalysis and electrochemistry, which allow for reactions under mild conditions. organic-chemistry.orgcardiff.ac.uk For instance, photocatalytic approaches could enable the C4-functionalization of pyridine precursors, followed by a reduction and N-formylation sequence. organic-chemistry.org

A key area of development will be the asymmetric synthesis of chiral isomers. The synthesis of a related chiral dihydropyridine (B1217469) carbaldehyde, (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde, has been reported, demonstrating a pathway that involves the careful manipulation of precursors and reaction conditions to control stereochemistry. google.com Building on such precedents, researchers may explore chiral catalysts or auxiliaries to induce enantioselectivity in the formation of the dihydropyridine ring or during the functionalization steps.

Table 1: Potential Synthetic Strategies for this compound Isomers

| Methodology | Description | Potential Advantages | Key Research Focus |

| Modified Hantzsch Reaction | A one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source (e.g., formamide) to directly form the N-formyl-1,4-DHP ring. researchgate.net | High atom economy, operational simplicity. | Catalyst development (e.g., organocatalysts), control of side reactions. |

| Photocatalytic C-H Functionalization | Using light and a photocatalyst to activate a pyridine precursor for C-H functionalization, followed by reduction and N-formylation. organic-chemistry.orgcardiff.ac.uk | Mild reaction conditions, high functional group tolerance. | Design of specific photocatalysts, selective C-H activation. |

| Asymmetric Organocatalysis | Employing chiral organocatalysts to guide the enantioselective formation of the dihydropyridine core. | Access to specific enantiomers, metal-free synthesis. | Development of novel chiral catalysts, optimization for substrate scope. |

| Flow Chemistry Synthesis | Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for multi-step syntheses. | Precise control of reaction parameters, enhanced yield and purity. | Reactor design, integration of purification steps. |

Exploration of Advanced Catalytic Applications

The unique electronic and structural features of this compound—a non-aromatic dihydropyridine ring combined with a reactive aldehyde and a tertiary amine-like nitrogen—make it a promising candidate for advanced catalytic applications. The 1,4-DHP moiety is a well-known hydride source, analogous to NADH, suggesting potential roles in reduction reactions.

Future research is expected to explore the use of this compound and its derivatives as novel organocatalysts for redox-neutral processes or as hydride donors in transfer hydrogenation reactions. Furthermore, the molecule can serve as a versatile ligand for transition metal catalysis. The pyridine nitrogen and the carbaldehyde oxygen can act as a bidentate chelating system, stabilizing metal centers and influencing their catalytic activity. wikipedia.org Ruthenium and copper complexes bearing pyridine-alkoxide or pyridine-carbaldehyde-derived ligands have shown significant activity in alcohol oxidation and the synthesis of heterocyclic compounds, respectively. rsc.orgfrontiersin.org Similar complexes involving this compound could unlock novel reactivity.

Table 2: Prospective Catalytic Roles of this compound

| Catalytic System | Potential Role of this compound | Example of Related Application | Future Research Direction |

| Organocatalysis | As a hydride donor in transfer hydrogenation reactions. | Hantzsch esters used for asymmetric reduction of imines. | Designing chiral derivatives for enantioselective reductions. |

| Transition Metal Catalysis | As a bidentate ligand to stabilize and modulate metal centers (e.g., Cu, Ru, Ba). frontiersin.orgmdpi.com | Copper(II) complexes with pyridine-2-carbaldehyde catalyze the synthesis of 2-amino-4H-pyrans. rsc.orgnih.gov | Synthesis of novel metal complexes and testing their efficacy in cross-coupling, oxidation, and reduction reactions. |

| Biomimetic Catalysis | As a synthetic mimic of the NADH cofactor for enzyme-inspired reduction processes. | Dihydropyridine compounds used in biomimetic reductions. | Investigating catalytic cycles that mimic enzymatic pathways for selective transformations. |

| Heterogeneous Catalysis | Functionalized onto solid supports (e.g., magnetic nanoparticles) to create recyclable catalysts. tandfonline.comrsc.org | Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles used for synthesizing pyran derivatives. tandfonline.com | Developing robust methods for immobilization and testing catalyst reusability and efficiency. |

Integration into Novel Supramolecular Architectures

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for creating functional materials from molecular building blocks. Pyridine derivatives are exemplary in this field due to the directional hydrogen-bonding capability of the nitrogen atom. mdpi.comacs.org this compound possesses multiple sites for non-covalent interactions: the nitrogen atom as a hydrogen bond acceptor, the aldehyde group (both the C=O oxygen as an acceptor and the C-H as a potential weak donor), and the π-system of the dihydropyridine ring.

Future research will likely focus on exploiting these features to construct intricate and functional supramolecular assemblies. The combination of hydrogen bonding, halogen bonding (if halogenated derivatives are used), and π-π stacking interactions can be used to direct the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks. acs.orgnih.gov Such architectures are the basis for developing materials with applications in molecular recognition, gas storage, and controlled release. For example, co-assembly with other molecules like dipeptides could lead to the formation of chiral supramolecular gels. nih.gov The integration of photoresponsive groups, such as azopyridines, could also lead to light-controllable materials. mdpi.com

Table 3: Supramolecular Interactions and Potential Architectures

| Interaction Type | Participating Groups | Potential Supramolecular Structure | Emerging Application |

| Hydrogen Bonding | Aldehyde C=O, Pyridine N, co-crystallizing molecules (e.g., carboxylic acids, amides). acs.orgacs.org | 1D chains, 2D sheets, discrete molecular capsules. | Crystal engineering, drug formulation. |

| Halogen Bonding | Halogenated derivatives (e.g., bromo-pyridines) and the pyridine N atom. mdpi.comacs.org | Linear chains, layered networks. | Anion recognition, liquid crystals. |

| π-π Stacking | Dihydropyridine rings of adjacent molecules. researchgate.net | Columnar stacks, offset layered structures. | Organic electronics, charge transport materials. |

| Host-Guest Chemistry | Formation of a larger cavity or framework by self-assembly. | Porous organic frameworks, molecular cages. | Gas separation and storage, molecular sensing. |

Interdisciplinary Research with Material Sciences and Nanoscience

The convergence of organic chemistry with materials science and nanoscience opens up exciting possibilities for creating advanced functional materials. upertis.ac.id this compound can be a valuable building block in this interdisciplinary arena. Its functional handles allow for covalent attachment to a wide range of substrates, including polymers and nanomaterials.

Future work will likely involve the functionalization of nanoparticles (e.g., silver, iron oxide) and carbon nanomaterials (e.g., nanotubes, graphene) with this compound or its derivatives. tandfonline.comacs.orgrsc.orgacs.org This can impart new properties to the nanomaterials. For instance, pyridine-functionalized silver nanosheets have demonstrated enhanced electrocatalytic activity for nitrate (B79036) reduction. rsc.org Similarly, covalent organic frameworks (COFs) incorporating pyridine functionalities exhibit improved performance in photocatalytic hydrogen peroxide production. acs.org The aldehyde group on this compound provides a convenient reactive site for grafting onto amine-functionalized surfaces via imine condensation, creating stable, functionalized hybrid materials. These materials could find applications in catalysis, chemical sensing, and the development of novel electronic devices. wiley.com

Table 4: Interdisciplinary Applications in Materials and Nanoscience

| Material Type | Method of Integration | Potential Functionality | Future Research Trend |

| Functionalized Nanoparticles | Covalent attachment of this compound to amine- or thiol-modified nanoparticles (e.g., Fe3O4@SiO2, Ag). tandfonline.comrsc.org | Catalytic activity, magnetic recoverability, sensing capabilities. | Development of core-shell nanoparticles with tailored surface chemistry for targeted applications. rsc.org |

| Modified Carbon Nanotubes (CNTs) | Covalent functionalization via cycloaddition or reaction with surface defects. acs.orgwiley.com | Enhanced electrical conductivity, active sites for oxygen reduction reaction (ORR). | Tuning the degree of functionalization to optimize electrocatalytic performance. wiley.com |

| Covalent Organic Frameworks (COFs) | Use as a monomer or functionalizing agent in COF synthesis. acs.org | Increased photocatalytic efficiency, improved charge separation and transport. | Designing 3D COFs with hierarchical porosity for advanced catalytic processes. |

| Self-Healing Polymers | Incorporation into polymer backbones to introduce reversible non-covalent interactions (e.g., hydrogen bonds). qucosa.de | Materials with the ability to repair damage autonomously. | Exploring triple hydrogen bonding motifs for enhanced mechanical strength and healing efficiency. qucosa.de |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyridine-1(4H)-carbaldehyde derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives of this compound are typically synthesized via multicomponent reactions or cyclization pathways. For example, tert-butyl 4-allyl-2,6-bis(aryl)pyridine-1(4H)-carboxylate derivatives can be synthesized using iodides, diacetyloxybenzene, and ethanol under reflux conditions, achieving yields of 70–78% . Optimization involves adjusting solvent polarity, temperature, and catalyst choice. For instance, IR and HRMS are critical for monitoring reaction progress and confirming intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : A combination of NMR, NMR, IR, and HRMS is essential. NMR helps identify proton environments (e.g., aldehyde protons at δ 9.5–10.0 ppm), while IR confirms carbonyl stretches (1714–1606 cm) . HRMS provides exact molecular weights (e.g., [M+Na] at m/z 456.2133 for tert-butyl derivatives) . X-ray crystallography (e.g., CCDC 1494841) resolves stereochemical ambiguities, as demonstrated for semicarbazone derivatives .

Advanced Research Questions

Q. How can this compound derivatives be utilized in the development of non-fullerene acceptors (NFAs) for organic photovoltaics?

- Methodological Answer : Carbaldehyde monomers undergo Schiff-base reactions with amines to form covalent organic polymers (COPs) or NFAs like Y6/Y6. These materials achieve power conversion efficiencies >19% by tuning electron-deficient pyridine cores and aldehyde reactivity. Key steps include optimizing donor-acceptor interfaces and π-conjugation lengths .

Q. What strategies are employed to resolve discrepancies in structural data between crystallographic and spectroscopic analyses?

- Methodological Answer : When NMR data conflicts with crystallographic results (e.g., unexpected tautomerism), cross-validate using computational methods (DFT) and dynamic NMR experiments. For example, X-ray structures from CCDC databases provide definitive bond angles and torsional data, while variable-temperature NMR can detect conformational flexibility .

Q. In pharmacological studies, what methodologies are used to assess the anticancer potential of this compound-based compounds?

- Methodological Answer : Derivatives are screened via cytotoxicity assays (e.g., MTT against HeLa cells) and kinase inhibition profiling. For instance, spirocyclic pyridine-1,5-diones exhibit MNK inhibition, requiring IC determination and molecular docking to validate binding to ATP pockets . Structure-activity relationships (SARs) are established by modifying substituents (e.g., 4-chlorophenyl groups enhance bioactivity) .

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : Steric hindrance from tert-butyl groups or aryl substituents directs regioselectivity in cycloetherification reactions. Electronic effects from electron-withdrawing groups (e.g., -Cl) stabilize intermediates, as seen in asymmetric cyanohydrin generation. Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial activity of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). SAR studies should correlate logP values (e.g., XlogP = 0.1) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.